Methyl indole-5-carboxylate Methyl indole-5-carboxylate Methyl indole-5-carboxylate (Methyl 1H-indole-5-carboxylate), a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid. Its efficacy as a substrate for indigoid generation has been assessed.

Brand Name: Vulcanchem
CAS No.: 1011-65-0
VCID: VC21538226
InChI: InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)NC=C2
Molecular Formula: C10H9NO2
Molecular Weight: 175,19 g/mole

Methyl indole-5-carboxylate

CAS No.: 1011-65-0

VCID: VC21538226

Molecular Formula: C10H9NO2

Molecular Weight: 175,19 g/mole

* For research use only. Not for human or veterinary use.

Methyl indole-5-carboxylate - 1011-65-0

Description

Methyl indole-5-carboxylate is a versatile organic compound with the chemical formula C10H9NO2 and a molecular weight of approximately 175.18 g/mol . It is widely recognized for its role as a key intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This compound is also known as indole-5-carboxylic acid methyl ester.

Chemical Identifiers

IdentifierValue
CAS Number1011-65-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
InChI KeyDRYBMFJLYYEOBZ-UHFFFAOYSA-N

Applications

Methyl indole-5-carboxylate has diverse applications across several industries:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders . Its role in drug development is significant due to its ability to be modified into various bioactive compounds.

  • Biological Research: This compound is used in studies investigating the effects of indole derivatives on cellular processes. It helps researchers understand the mechanisms of action in diseases such as cancer .

  • Flavor and Fragrance Industry: Methyl indole-5-carboxylate is employed to create specific flavor profiles and fragrances, enhancing consumer products with unique aromatic qualities .

  • Material Science: It is explored for its potential in developing novel materials like polymers and coatings, which can offer improved properties over traditional materials .

  • Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, contributing to the development of effective plant growth regulators and pest control agents .

Research Findings

Recent studies have highlighted the potential of indole derivatives, including methyl indole-5-carboxylate, in various biochemical applications. For instance, indole compounds have been studied for their potent activities against 5-lipoxygenase, an enzyme involved in inflammatory processes . Additionally, indole carboxylate derivatives have been explored as inhibitors of the SARS-CoV-2 chymotrypsin-like protease, showcasing their antiviral potential .

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

These methods have been used to study the structure-activity relationships of indole derivatives, including those related to methyl indole-5-carboxylate. Such analyses help in understanding how modifications to the indole ring affect biological activity .

Safety and Handling

Methyl indole-5-carboxylate is classified as a combustible solid and requires appropriate handling and storage. It is recommended to store it at room temperature in a cool, dark place . The compound is considered an irritant to the eyes and skin and may cause respiratory issues upon inhalation . Therefore, protective equipment such as gloves, eyeshields, and a dust mask should be used when handling it.

Hazard Classifications

  • Eye Irritation: Category 2

  • Skin Irritation: Category 2

  • Specific Target Organ Toxicity (STOT): Category 3

Storage and Disposal

  • Storage Class: Combustible Solids (Class 11)

  • WGK (Germany): 3

  • Flash Point: Not Applicable

CAS No. 1011-65-0
Product Name Methyl indole-5-carboxylate
Molecular Formula C10H9NO2
Molecular Weight 175,19 g/mole
IUPAC Name methyl 1H-indole-5-carboxylate
Standard InChI InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3
Standard InChIKey DRYBMFJLYYEOBZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)NC=C2
Canonical SMILES COC(=O)C1=CC2=C(C=C1)NC=C2
Synonyms Methylindole-5-carboxylate;1011-65-0;methyl1H-indole-5-carboxylate;Indole-5-carboxylicAcidMethylEster;1H-Indole-5-carboxylicacidmethylester;MFCD00153023;SBB048185;ZINC00156439;Indole-5-carboxylate;PubChem7248;5-methoxycarbonylindole;ACMC-1BWNR;AC1MC7LX;5-(methoxycarbonyl)indole;methyl5-indolecarboxylate;methyl5-indole-carboxylate;methyl-5-indolecarboxylate;Methyl-indole-5-carboxylate;5-Methoxycarbonyl-1H-indole;KSC183E1D;MLS001250153;SCHEMBL103794;511188_ALDRICH;CHEMBL109238;ISUPSL100238
Reference Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem
PubChem Compound 2737635
Last Modified Aug 15 2023

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